tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate
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Overview
Description
This compound is particularly notable for its stability under basic conditions, making it a valuable protecting group for primary amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate can be synthesized from tert-butyl 2-aminobenzoate and 2-(fluorosulfonyl)ethyl tosylate. The reaction typically occurs under basic conditions and can be carried out in various solvents, including dichloromethane, toluene, and tetrahydrofuran. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. The scalability of the synthesis process is facilitated by the stability and reactivity of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide and potassium carbonate, as well as solvents like dichloromethane and tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate has found numerous applications in scientific research, particularly in the areas of organic chemistry, drug development, and materials science. Some of its key applications include:
Organic Chemistry: Used as a protecting group for primary amines due to its stability under basic conditions.
Drug Development: Potential use in the synthesis of pharmaceutical compounds, particularly those requiring stable protecting groups.
Materials Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate exerts its effects is primarily related to its role as a protecting group in organic synthesis. The compound’s stability under basic conditions allows it to protect primary amines during various chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-[2-(fluorosulfonyl)ethyl]azetidine-1-carboxylate include:
tert-Butyl 2-aminobenzoate: A precursor in the synthesis of this compound.
2-(Fluorosulfonyl)ethyl tosylate: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of stability and reactivity, making it an ideal protecting group for primary amines in organic synthesis. Its ability to withstand basic conditions without degradation sets it apart from other protecting groups that may be less stable under similar conditions.
Properties
CAS No. |
2742656-66-0 |
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Molecular Formula |
C10H18FNO4S |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluorosulfonylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(12)5-7-17(11,14)15/h8H,4-7H2,1-3H3 |
InChI Key |
GRXSPTXWYRQUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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